3-(2,5-Difluorophenyl)prop-2-yn-1-ol
Description
Contextualization within Propargyl Alcohol Chemistry
Propargyl alcohols, characterized by the presence of both an alkyne and a hydroxyl group, are recognized as exceptionally versatile building blocks in organic synthesis. nih.gov Their synthesis is often straightforward, commonly achieved through the nucleophilic addition of an acetylide to an aldehyde or ketone. nih.gov This accessibility, combined with the dual functionality of the propargyl moiety, allows for a wide array of chemical transformations.
The alkyne group can participate in additions, cyclizations, and coupling reactions, while the hydroxyl group can be involved in substitutions, oxidations, and rearrangements. nih.gov This bifunctionality makes propargyl alcohols crucial intermediates for constructing complex molecular frameworks, including carbocycles and heterocycles, which are prevalent in bioactive compounds. researchgate.net
Importance of Fluoro-substituted Aromatic Alcohols in Contemporary Chemical Research
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. In medicinal chemistry, fluorine substitution is a widely used strategy to enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity. Replacing a carbon-hydrogen bond with a more stable carbon-fluorine bond can prevent metabolic oxidation by liver enzymes, thereby increasing the bioavailability and half-life of a drug.
Furthermore, the high electronegativity of fluorine can influence the acidity of nearby functional groups and create unique electronic environments that can be exploited in synthesis. Fluoroarenes, or fluorinated aromatic compounds, are valuable precursors in synthetic processes, often utilized in nucleophilic aromatic substitution (SNAr) reactions where fluorine can act as an effective leaving group.
Structural Features and Chemical Versatility of 3-(2,5-Difluorophenyl)prop-2-yn-1-ol
The structure of this compound combines the key features of both propargyl alcohols and fluoroarenes. Its chemical versatility stems from three main components: the hydroxyl group, the carbon-carbon triple bond, and the difluorinated phenyl ring.
The Hydroxyl Group: As a primary alcohol, this group can be oxidized to form the corresponding aldehyde or carboxylic acid. It is also a leaving group in nucleophilic substitution reactions, a process that can be challenging in aryl-propargyl alcohols but is often facilitated by metal catalysts. nih.gov
The Alkyne Moiety: The triple bond is electron-rich and susceptible to electrophilic attack. It serves as a handle for various transformations, including hydration, halogenation, and gold-catalyzed reactions that can lead to diverse products like α,β-unsaturated carbonyl compounds. nih.govucl.ac.uk
The 2,5-Difluorophenyl Ring: The two fluorine atoms are strong electron-withdrawing groups, which influences the electronic properties of the entire molecule. This can affect the reactivity of the adjacent alkyne and provides sites for further functionalization on the aromatic ring.
Below is a table summarizing the key properties of this compound.
| Property | Data |
| Chemical Formula | C₉H₆F₂O |
| IUPAC Name | This compound |
| Molar Mass | 168.14 g/mol |
| Functional Groups | Alcohol (-OH), Alkyne (-C≡C-), Aromatic Ring, Organofluorine |
| Structural Features | Primary alcohol, Terminal alkyne substituted with a difluorophenyl group |
Overview of Current Research Trends on Aryl-substituted Propargyl Alcohols
Aryl-substituted propargyl alcohols, the class to which this compound belongs, are at the forefront of significant research efforts. Current trends focus on leveraging their unique reactivity through advanced catalytic methods.
One major area of investigation is the use of transition metal catalysts, particularly gold, to activate the alkyne functionality. Gold catalysis enables a range of transformations, including rearrangements and reactions with various nucleophiles to form complex products like allenes and indenes. ucl.ac.uknih.gov The Meyer-Schuster rearrangement, which converts propargyl alcohols into α,β-unsaturated carbonyl compounds, has seen renewed interest with the development of mild, metal-catalyzed conditions. nih.govresearchgate.net
Furthermore, catalytic propargylic substitution reactions are being extensively studied. rsc.org These reactions, where the hydroxyl group is replaced by a nucleophile, are valuable for forming new carbon-carbon and carbon-heteroatom bonds. Research is also focused on developing tandem or one-pot reactions where the initial propargyl alcohol undergoes a sequence of transformations to rapidly build molecular complexity. nih.gov The electrophilic halogenation of aryl-propargyl alcohols is another active research area, providing pathways to synthetically useful α-haloenones and β-haloenones. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,5-difluorophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6,12H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRIUKQHUBKYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#CCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2,5 Difluorophenyl Prop 2 Yn 1 Ol and Analogues
Direct Synthesis Approaches for 3-(2,5-Difluorophenyl)prop-2-yn-1-ol
A primary and efficient method for the direct synthesis of this compound involves the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org
For the synthesis of this compound, the reaction would typically involve the coupling of 2,5-difluoroiodobenzene or 2,5-difluorobromobenzene with propargyl alcohol. The use of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, like CuI, in a suitable solvent and base, such as tetrahydrofuran (B95107) (THF) and diisopropylamine (B44863) (DIPA), facilitates this transformation. This method is highly versatile and tolerates a wide range of functional groups, making it a robust choice for preparing various aryl propargyl alcohols.
A plausible reaction scheme is presented below:
Scheme 1: Synthesis of this compound via Sonogashira Coupling

This reaction scheme is a representative example based on established Sonogashira coupling methodologies.
The reaction conditions, including the choice of catalyst, base, solvent, and temperature, can be optimized to maximize the yield of the desired product. The Sonogashira coupling is a powerful tool for the synthesis of aryl-substituted propargyl alcohols due to its mild reaction conditions and broad substrate scope. wikipedia.org
General Propargylation Strategies for Aryl-substituted Propargyl Alcohols
Beyond direct coupling methods, several general strategies are employed for the synthesis of aryl-substituted propargyl alcohols. These often involve the addition of a propargyl moiety to a carbonyl compound.
A common and effective method for the synthesis of propargyl alcohols is the propargylation of carbonyl compounds. This involves the reaction of an aldehyde or ketone with a propargyl organometallic reagent, resulting in the formation of a secondary or tertiary propargyl alcohol, respectively. nih.gov
The nucleophilic addition of propargyl organometallic reagents to aldehydes and ketones is a fundamental C-C bond-forming reaction in organic synthesis. nih.gov Organometallic reagents such as propargyl Grignard reagents, organolithium, organozinc, and organoindium compounds are commonly used. These reagents act as nucleophiles, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.
The general reaction is as follows:
Scheme 2: General Nucleophilic Addition of a Propargyl Organometallic Reagent to a Carbonyl Compound

This is a generalized representation of the reaction.
The choice of metal in the organometallic reagent can influence the reactivity and selectivity of the reaction. For instance, propargylzinc reagents can be generated in situ and often exhibit high chemoselectivity. mdpi.com
Interactive Data Table: Examples of Propargyl Organometallic Reagents and Carbonyl Substrates
| Propargyl Organometallic Reagent | Carbonyl Substrate | Product Type |
| Propargylmagnesium bromide | Benzaldehyde | Secondary propargyl alcohol |
| Propynyllithium | Acetone | Tertiary propargyl alcohol |
| Allenylzinc bromide | Cyclohexanone | Tertiary propargyl alcohol |
| Propargylindium sesquiiodide | 2-Naphthaldehyde | Secondary propargyl alcohol |
The synthesis of chiral propargyl alcohols is of great interest, and numerous catalytic asymmetric methodologies have been developed. These methods often employ a chiral catalyst to control the stereochemistry of the addition of a propargyl group to a carbonyl compound.
Chiral ligands are used in conjunction with metal catalysts, such as zinc, copper, or titanium, to create a chiral environment that favors the formation of one enantiomer over the other. organic-chemistry.org For example, the use of chiral amino alcohols, such as (+)-N-methylephedrine, in combination with Zn(OTf)₂ can mediate the enantioselective addition of terminal alkynes to aldehydes. organic-chemistry.org
Another approach involves the use of chiral N-heterocyclic carbene (NHC) copper catalysts, which can facilitate the enantioselective silylation of aldehydes followed by a stereospecific cross-coupling to yield chiral silyl-protected secondary alcohols.
Interactive Data Table: Chiral Catalysts and Ligands in Asymmetric Propargylation
| Metal Catalyst | Chiral Ligand | Carbonyl Substrate | Propargyl Source | Enantiomeric Excess (ee) |
| Zn(OTf)₂ | (+)-N-Methylephedrine | Aromatic Aldehydes | Terminal Alkynes | High |
| Cu(I) | Chiral NHC | Aromatic Aldehydes | Silylboronate | High |
| Ti(OiPr)₄ | BINOL | Various Aldehydes | Alkynylzinc reagents | High |
| In(III) | BINOL | Various Aldehydes | Terminal Alkynes | High |
The Favorskii reaction is a classic method for the synthesis of propargyl alcohols, involving the nucleophilic addition of a terminal alkyne to a carbonyl compound in the presence of a strong base. rsc.orgwikipedia.org This reaction, discovered by the Russian chemist Alexei Yevgrafovich Favorskii, is a straightforward and atom-economical way to form propargylic alcohols. rsc.orgwikipedia.org
The reaction mechanism involves the deprotonation of the terminal alkyne by a strong base, such as potassium hydroxide (B78521) or sodium amide, to generate a highly nucleophilic acetylide anion. This anion then attacks the carbonyl carbon of an aldehyde or ketone to form an alkoxide intermediate, which is subsequently protonated to yield the propargyl alcohol. rsc.orgwikipedia.org
Scheme 3: General Mechanism of the Favorskii Reaction

This scheme illustrates the fundamental steps of the Favorskii reaction.
The reaction is applicable to a wide range of aldehydes and ketones. However, with aldehydes that have α-hydrogens, there is a possibility of rearrangement to an enone. wikipedia.org The reaction conditions can be modified to favor the formation of the propargyl alcohol.
Aryl-substituted propargyl alcohols can also be synthesized through the transformation of various related precursors. These methods offer alternative synthetic routes that can be advantageous depending on the availability of starting materials and the desired substitution pattern.
One common approach is the reaction of epoxides with metal acetylides. The ring-opening of an epoxide by a nucleophilic acetylide provides a route to homopropargylic alcohols, and under certain conditions, can be directed to form propargylic alcohols. mdpi.com
Another strategy involves the use of propargyl halides. These compounds can undergo nucleophilic substitution reactions or be used in Barbier-type reactions, where a metal such as zinc or indium mediates the coupling of the propargyl halide with a carbonyl compound. nih.gov
Furthermore, propargyl alcohols can be precursors to other valuable compounds. For instance, the Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org While this reaction transforms the propargyl alcohol, it highlights the reactivity of this functional group and its utility in accessing other important molecular scaffolds. wikipedia.org
Carbonyl Propargylation Reactions
Advanced Synthetic Approaches to Fluoro-substituted Propargyl Alcohols
Recent advancements in synthetic chemistry have led to the development of sophisticated methods for the preparation of fluoro-substituted propargyl alcohols. These approaches often rely on catalytic asymmetric transformations, enabling the precise control of stereochemistry.
Enantioselective Synthesis of Fluorinated Propargyl Alcohols
The enantioselective addition of terminal alkynes to aldehydes is a direct and convergent method for synthesizing chiral propargyl alcohols. nih.gov Various catalytic systems have been developed to achieve high yields and enantioselectivities for a broad range of substrates, including those with fluorine substituents on the aromatic ring.
One notable approach involves the use of a zinc-ProPhenol catalyst system for the asymmetric addition of alkynes to aldehydes. nih.gov This methodology has proven to be general and practical, accommodating a variety of functionalized alkynes and aldehydes. nih.gov Another powerful strategy employs an In(III)/BINOL complex, which acts as a bifunctional catalyst, activating both the alkyne and the aldehyde to facilitate the reaction with high enantioselectivity. organic-chemistry.org The use of chiral Brønsted acids as catalysts in asymmetric allenylboration reactions also provides a highly diastereo- and enantioselective route to homopropargyl alcohols. nih.govnih.gov
While specific data for the enantioselective synthesis of this compound is not extensively documented in publicly available literature, the general applicability of these methods to aryl aldehydes suggests their potential utility for this specific target. The following table summarizes representative examples of enantioselective alkynylations of aldehydes to produce chiral propargyl alcohols, which are analogues of the target compound.
| Catalyst/Ligand System | Aldehyde | Alkyne | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Zn(OTf)₂ / (+)-N-Methylephedrine | Benzaldehyde | Phenylacetylene | 95 | 99 | organic-chemistry.org |
| In(III) / BINOL | 4-Chlorobenzaldehyde | 1-Hexyne | 98 | 96 | organic-chemistry.org |
| Ti(OiPr)₄ / BINOL | Cyclohexanecarboxaldehyde | (Trimethylsilyl)acetylene | 92 | 98 | organic-chemistry.org |
| ProPhenol / Et₂Zn | 2-Naphthaldehyde | 1-Octyne | 94 | 97 | nih.gov |
Stereoselective Formation of Fluorinated Propargyl Alcohol Derivatives
Beyond the initial synthesis of propargyl alcohols, the stereoselective modification of these compounds is critical for their use in complex syntheses. The alkyne and alcohol functionalities provide handles for a variety of transformations.
For instance, the propargylic hydroxyl group can direct subsequent reactions. The Pauson-Khand reaction, an intramolecular cycloaddition, can be performed on chiral propargyl alcohols to form bicyclic products with high diastereoselectivity, retaining the enantiomeric purity of the starting alcohol. nih.gov This demonstrates that the stereocenter established during the initial synthesis can effectively control the stereochemical outcome of subsequent transformations. nih.gov
Furthermore, rearrangement reactions of propargyl alcohols can lead to other valuable fluorinated structures. For example, a gold-catalyzed rearrangement-fluorination cascade of propargyl acetates can produce α-fluoroenones diastereoselectively. researchgate.net This process involves a 3,3-sigmatropic shift followed by an electrophilic fluorination. researchgate.net Such methodologies expand the synthetic utility of fluorinated propargyl alcohols by allowing for their conversion into other stereochemically rich fluorinated building blocks.
Dynamic kinetic resolution (DKR) is another powerful tool for the stereoselective synthesis of chiral alcohol derivatives. This approach combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. The DKR of propargylic alcohols has been achieved with high selectivity using a combination of a metal catalyst and a lipase. mdpi.com
Chemical Reactivity and Transformation Pathways of 3 2,5 Difluorophenyl Prop 2 Yn 1 Ol
Mechanistic Frameworks in Propargyl Alcohol Reactivity
The reactivity of propargyl alcohols is fundamentally dictated by the stability of intermediates that can form under various reaction conditions. These intermediates are central to understanding the transformation pathways available to 3-(2,5-difluorophenyl)prop-2-yn-1-ol.
Acid-catalyzed reactions of propargyl alcohols frequently proceed through carbocationic intermediates. The formation of a propargyl cation by protonation of the hydroxyl group followed by loss of water is a key step in several named reactions. This cation is a resonance-stabilized species, which can be described as an alkynyl-substituted carbenium ion. ingentaconnect.com
Two of the most prominent rearrangements involving such intermediates are the Meyer-Schuster and Rupe rearrangements. wikipedia.orgsynarchive.comslideshare.netwikiwand.com
Meyer-Schuster Rearrangement : This is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgwikiwand.com For a secondary alcohol like this compound, the reaction would be expected to yield an α,β-unsaturated aldehyde. The mechanism involves the 1,3-shift of the protonated hydroxyl group. wikipedia.org
Rupe Rearrangement : Competing with the Meyer-Schuster rearrangement, particularly for tertiary alcohols, the Rupe rearrangement yields α,β-unsaturated methyl ketones. wikipedia.orgsynarchive.com
The stability of the carbocationic intermediate is crucial and can be influenced by the substituents. In the case of this compound, the electron-withdrawing nature of the fluorine atoms on the phenyl ring would likely destabilize the adjacent carbocation, potentially affecting the reaction rates and conditions required for these rearrangements compared to non-fluorinated analogs.
Novel carbocationic rearrangements of propargyl alcohols can also lead to diverse structural motifs, such as cyclopentenones and furans, depending on the substrate and reaction conditions. nih.gov
Table 1: Key Propargylic Rearrangements via Carbocationic Intermediates
| Rearrangement | Starting Material | Key Intermediate | Expected Product for this compound |
|---|---|---|---|
| Meyer-Schuster | Secondary/Tertiary Propargyl Alcohol | Allenyl cation/protonated allenol | (E/Z)-3-(2,5-Difluorophenyl)prop-2-enal |
| Rupe | Tertiary Propargyl Alcohol | Enyne intermediate | Not applicable (secondary alcohol) |
Role of the Hydroxyl Group as a Leaving Group and Nucleophile
The hydroxyl group of this compound is central to its reactivity, capable of acting as both a leaving group and a nucleophile. ingentaconnect.comwikipedia.orgnih.gov
As a Leaving Group : The hydroxide (B78521) ion is a poor leaving group. ingentaconnect.comlibretexts.org Therefore, for nucleophilic substitution to occur, the hydroxyl group must first be activated. This is typically achieved by protonation under acidic conditions, converting it into a good leaving group (water). ingentaconnect.comlibretexts.org Alternatively, it can be converted into other derivatives like tosylates, mesylates, or halides, which are excellent leaving groups. ingentaconnect.com Direct substitution of the hydroxyl group is also possible using specific transition-metal catalysts, which is a more atom-efficient method. ingentaconnect.comeurekaselect.com
As a Nucleophile : The oxygen atom of the hydroxyl group possesses lone pairs of electrons and can act as a nucleophile. For instance, in the presence of a strong base, it can be deprotonated to form an alkoxide. More commonly, it can react with electrophiles. A notable example is its reaction with a nearby activated alkyne, which can occur in certain transition metal-catalyzed cyclization reactions. nih.gov It can also participate as a nucleophile in dimerization reactions where the hydroxyl group of one molecule attacks the activated propargyl system of another. nih.gov
The carbon-carbon triple bond in this compound is an electron-rich region, making it susceptible to attack by electrophiles. nih.gov It is the site of additions, cycloadditions, and can participate in various rearrangements and transition metal-catalyzed coupling reactions. nih.govrawsource.comrawsource.com
The reactivity of the alkyne is modulated by the adjacent hydroxyl group and the difluorophenyl ring. The combined alcohol-alkyne entity displays unique reactions, such as the aforementioned Meyer-Schuster and Rupe rearrangements. nih.gov The triple bond's π-system can be activated by coordination to a metal catalyst, making it more susceptible to nucleophilic attack. This is a fundamental principle in many modern synthetic methods involving propargyl derivatives.
Electrophilic and Nucleophilic Transformations
The dual functionality of this compound allows it to undergo a wide range of transformations initiated by either electrophiles or nucleophiles.
Nucleophilic substitution is a cornerstone of propargyl alcohol chemistry, as it allows for the introduction of a wide variety of functional groups. ingentaconnect.comresearchgate.net These reactions are powerful tools because the resulting substituted alkyne can be further transformed. ingentaconnect.com
As mentioned, direct substitution of the hydroxyl group is challenging due to its poor leaving ability. ingentaconnect.com Conventional methods involve a two-step process:
Activation : Conversion of the hydroxyl into a better leaving group (e.g., tosylate, mesylate, or halide).
Substitution : Reaction with a nucleophile (e.g., amines, thiols, phosphines, carbon nucleophiles) to displace the leaving group.
Modern methods focus on direct, catalytic substitution, which avoids the generation of stoichiometric byproducts. ingentaconnect.com Transition metal catalysts, such as those based on ruthenium, indium, or iron, can activate the hydroxyl group in situ, facilitating its displacement by a nucleophile. ingentaconnect.comrsc.org
Table 2: Examples of Nucleophilic Substitution Products from Propargyl Alcohols
| Nucleophile (Nu-H) | Catalyst System (Example) | Product Type |
|---|---|---|
| R-OH (Alcohol) | Ru-complex, Lewis Acids | Propargyl Ether |
| R-NH₂ (Amine) | Ru-complex, Lewis Acids | Propargyl Amine |
| R-SH (Thiol) | Ru-complex, Lewis Acids | Propargyl Thioether |
| Arene (e.g., Anisole) | ReOCl₃(dmp) | Propargylated Arene |
Electrophilic Additions to the Alkyne Moiety
The triple bond of this compound readily undergoes electrophilic addition reactions. Halogens and hydrohalic acids are common electrophiles that add across the alkyne.
A particularly interesting class of these reactions is the halo-Meyer-Schuster rearrangement. nih.gov In this reaction, an electrophilic halogen source (like N-bromosuccinimide or N-iodosuccinimide) reacts with the propargyl alcohol. Instead of a simple addition, the reaction proceeds via a rearrangement to yield an α-halo-α,β-unsaturated ketone or aldehyde. nih.gov The reaction can be highly stereoselective. researchgate.net
The mechanism is thought to involve the initial formation of a bridged halonium ion intermediate from the reaction of the electrophilic halogen with the alkyne. This is followed by a rearrangement pathway, akin to the Meyer-Schuster rearrangement, to give the final α-haloenone product. nih.gov Metal catalysts can also be employed to achieve these transformations under milder conditions. nih.gov
Halogenation Reactions
The halogenation of propargylic alcohols like this compound can proceed through several pathways, often initiated by the reaction of a halonium ion with the alkyne. nih.gov These reactions can lead to the formation of α-haloenones, β-haloenones, or dihaloenones, depending on the reaction conditions and the specific structure of the alcohol. nih.govrsc.org
For instance, the reaction of aryl-substituted secondary propargylic alcohols with N-iodosuccinimide (NIS) and a catalytic amount of hydroxy(tosyloxy)iodobenzene (HTIB) in methanol (B129727) yields α-iodoenones. rsc.org Similarly, iodination can be achieved using hydroiodic acid (HI) in toluene (B28343) with oxygen, which also produces α-iodoenals from secondary alkynols. escholarship.org The use of molecular iodine (I₂) can also facilitate these transformations. A computational study suggests that while the formation of a halogen bond between I₂ and the alcohol's hydroxyl group does not strongly activate it as a leaving group, it can lead to carbocation formation, which is then quenched by an iodide anion. conicet.gov.ar
In the context of this compound, an electrophilic carbocyclization can be envisioned. Treatment of aryl propargylic alcohols with I₂ can lead to the synthesis of diiodinated carbocycles and heterocycles under mild conditions. acs.orgnih.gov This process involves the formation of a propargyl carbocation, which then cyclizes onto the aryl ring, followed by iodination. acs.org
The choice of halogenating agent is crucial. Reagents like phosphorus tribromide (PBr₃), phosphorus triiodide (PI₃), and thionyl chloride (SOCl₂) are commonly used to convert alcohols to the corresponding alkyl halides without the carbocation rearrangements that can occur with hydrogen halides. youtube.com Another method involves a one-pot reaction starting from the alcohol, converting it to a mesylate, and then displacing it with a halide using a Grignard reagent, which proceeds via a stereospecific Sₙ2 mechanism. nih.gov
Table 1: Examples of Halogenation Reactions on Propargylic Alcohol Analogues
| Starting Material Analogue | Reagent(s) | Product Type | Reference(s) |
| Secondary Aryl Propargylic Alcohol | NIS, cat. HTIB, MeOH | (Z)-α-Iodoenone | rsc.org |
| Secondary Aryl Propargylic Alcohol | HI, Toluene, O₂ | (Z)-α-Iodoenal | escholarship.org |
| 1,3-Diphenylprop-2-yn-1-ol | I₂ | 2,3-Diiodo-1-phenyl-1H-indene | acs.org |
| 1,3-Diphenylprop-2-yn-1-ol | IBr | 3-Bromo-2-iodo-1-phenyl-1H-indene | acs.org |
Functionalization with Other Electrophiles
Beyond halogenation, the propargylic alcohol moiety is susceptible to attack by a range of other electrophiles. Acid-catalyzed reactions are common, where protonation of the hydroxyl group facilitates its departure as water, generating a stabilized propargyl cation. This cation can then be trapped by various nucleophiles. Metallic triflates, such as Bi(OTf)₃, are effective catalysts for the propargylation of arenes and the formation of propargylic ethers in ionic liquids. researchgate.net
Molecular iodine (I₂) can act as a mild electrophile to trigger various transformations. conicet.gov.ar For example, iodine catalyzes the nucleophilic substitution of aryl-propargyl alcohols with both oxygen and carbon nucleophiles. conicet.gov.ar In the presence of potassium carbonate and tert-butanol, I₂ can oxidize benzylic alcohols to aldehydes or, in the case of electron-poor substrates, to dimeric esters. researchgate.net
The reaction of aryl propargylic alcohols with I₂ can also lead to an efficient synthesis of diiodinated carbocycles through an electrophilic carbocyclization pathway. acs.orgnih.gov This transformation is notable for effectively utilizing both the iodine cation and anion generated from I₂. acs.org The reaction proceeds through a propargyl carbocation intermediate which is in resonance with an allene (B1206475) cation; this intermediate then cyclizes onto the aromatic ring before being trapped by iodide. acs.org
Catalytic Transformations of this compound and Analogues
Transition metals are powerful tools for activating the alkyne and alcohol functionalities of propargylic alcohols, enabling a wide array of complex and selective transformations. Gold, silver, and copper catalysts are particularly prominent in this field.
Transition Metal-Catalyzed Reactions
Transition metal catalysts, particularly those of the coinage metals (Au, Ag, Cu), exhibit a strong affinity for the carbon-carbon triple bond (alkynophilicity), activating it toward nucleophilic attack. This activation is the cornerstone of numerous synthetic methodologies.
Gold catalysts, typically in the +1 oxidation state, are exceptional soft π-acids for activating alkynes. mdpi.com In the context of propargylic alcohols, gold catalysis can initiate several reaction cascades. One of the most common transformations is the Meyer-Schuster rearrangement, where secondary or tertiary propargylic alcohols rearrange to form α,β-unsaturated ketones (enones). ucl.ac.uknih.gov This reaction can be performed at room temperature in the presence of a gold(I) catalyst and a protic additive like methanol. nih.gov
Gold catalysts also facilitate propargylic substitution reactions, where the hydroxyl group is replaced by a nucleophile. mdpi.com For example, reacting propargylic alcohols with 1,3-dicarbonyl compounds in the presence of a gold catalyst can lead to polysubstituted furans through a sequential propargylic substitution and cycloisomerization process. mdpi.com The reaction mechanism can involve the activation of the propargylic alcohol by the gold catalyst, promoting the substitution, followed by gold-catalyzed coordination to the triple bond of the intermediate, which triggers the cyclization. mdpi.com
Furthermore, gold catalysts can enable more complex cascade reactions. Gold(I)-catalyzed cycloisomerization of propargylic esters can lead to substituted naphthalenes. researchgate.net Similarly, homopropargylic alcohols can undergo oxidative cyclization and aldol (B89426) addition with isatins to form complex oxindole (B195798) derivatives. acs.org These reactions often proceed through the formation of highly reactive α-oxo gold carbene intermediates. acs.org
Table 2: Selected Gold-Catalyzed Reactions of Propargylic Alcohol Analogues
| Propargylic Substrate Type | Co-reactant / Additive | Catalyst System | Product Type | Reference(s) |
| Primary/Secondary/Tertiary Propargylic Alcohols | MeOH or 4-Methoxyphenylboronic acid | Au(I) catalyst | Enones (via Meyer-Schuster rearrangement) | ucl.ac.uknih.gov |
| Propargylic Alcohols | 1,3-Dicarbonyl Compounds | AuBr₃ / AgOTf | Polysubstituted Furans | mdpi.com |
| Homopropargylic Alcohols | Isatins | BrettPhosAuNTf₂ | 3-Hydroxyoxindoles | acs.org |
| Propargylic Esters | None (intramolecular) | Au(I) catalyst | Substituted Naphthalenes | researchgate.net |
Silver-Catalyzed Transformations
Silver catalysts, often acting as mild Lewis acids, also promote a variety of transformations with propargylic alcohols and their derivatives. ucl.ac.uk Propargylic alcohols with adjacent electron-rich aryl groups can undergo silver-catalyzed substitution of the alcohol with oxygen, nitrogen, and carbon nucleophiles. ucl.ac.uknih.gov
Silver catalysis is particularly effective in carboxylation reactions using carbon dioxide (CO₂). The reaction of propargyl alcohols with CO₂ in the presence of a silver catalyst can selectively produce cyclic alkylidene carbonates. rsc.orgacs.org This transformation represents an important method for CO₂ utilization in organic synthesis. rsc.org
In addition to substitution and carboxylation, silver catalysts can facilitate more complex bond-forming cascades. A novel "alkynyl borrowing" amination of secondary propargylic alcohols has been developed using a silver catalyst. acs.org This process involves a C(sp³)–C(sp) bond cleavage via a β-alkynyl elimination, demonstrating high atom economy. acs.org
Table 3: Overview of Silver-Catalyzed Reactions with Propargylic Alcohols
| Reaction Type | Co-reactant | Catalyst System | Product Type | Reference(s) |
| Nucleophilic Substitution | O, N, C Nucleophiles | Silver Salt | Substituted Propargyl Derivatives | ucl.ac.uknih.gov |
| Carboxylative Cyclization | CO₂ | Silver complexes with bulky ligands | α-Alkylidene Cyclic Carbonates | rsc.orgacs.org |
| Alkynyl Borrowing Amination | Amines | Silver Catalyst | Amines | acs.org |
Copper-Catalyzed Reactions
Copper catalysts are versatile and widely used in alkyne chemistry. They can facilitate propargylic substitution reactions, often proceeding through an Sₙ1-type mechanism involving a copper-triflate bifunctional catalyst. rsc.org A notable application is the copper-catalyzed propargylic allylation of propargyl alcohols with allylsilanes, which produces 1,5-enynes. rsc.org
Copper catalysts are also employed in the synthesis of propargylic alcohols themselves through the alkynylation of carbonyl compounds. researchgate.net For instance, a copper(I)/phosphine system can homogeneously catalyze the alkynylation of formaldehyde (B43269) with terminal alkynes. researchgate.net
More advanced applications include the copper-catalyzed formal dehydration polymerization of propargylic alcohols. acs.org This reaction proceeds through the in situ generation of cumulene intermediates, which then polymerize to form alkyne polymers. The copper catalyst is crucial for both the formation of the cumulene and the subsequent polymerization via organocopper species. acs.org Additionally, copper catalysts can be used in aerobic oxidation reactions of propargylic alcohols. acs.org
Table 4: Summary of Copper-Catalyzed Reactions Involving Propargylic Alcohols
| Reaction Type | Co-reactant(s) | Catalyst System | Product Type | Reference(s) |
| Propargylic Allylation | Allylsilanes | Cu(BF₄)₂ | 1,5-Enynes | rsc.org |
| Propargylation/Allenylation | Aldehydes, Propargyl Bromides | CuBr₂, Mn powder | Homopropargyl/Allenyl Alcohols | nih.gov |
| Dehydration Polymerization | None (self-reaction) | Copper(I) catalyst | Alkyne Polymers | acs.org |
| Synthesis of Propargyl Alcohols | Formaldehyde, Terminal Alkynes | Copper(I) phenylacetylide, Phosphine ligand | Propargyl Alcohols | researchgate.net |
Palladium-Catalyzed Reactions
Palladium catalysts are widely employed for the activation of alkynes and alcohols, facilitating a range of transformations including cross-coupling and cyclization reactions. While specific studies on this compound are not extensively documented, the reactivity of analogous aryl propargyl alcohols in palladium-catalyzed reactions provides significant insights.
One of the most prominent reactions of terminal alkynes is the Sonogashira cross-coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.com This reaction would allow for the extension of the carbon chain at the terminal alkyne of this compound.
Furthermore, palladium catalysts are known to promote the cyclization of functionalized alkynes. For instance, palladium(II) catalysts can effect the cyclization of unsaturated hydroperoxides to form 1,2-dioxanes. nih.gov While not a direct analogue, this suggests that the hydroxyl group of this compound could participate in intramolecular cyclization reactions onto the alkyne, potentially triggered by an oxidative addition step involving the palladium catalyst. Such processes can lead to the formation of various heterocyclic structures.
Palladium-catalyzed reactions involving the hydroxyl group are also plausible. For example, the palladium-catalyzed arylation of fluoroalkylamines has been reported, highlighting the ability of palladium to facilitate C-N bond formation. rsc.org Although this involves an amine, it demonstrates the potential for functionalization at a position adjacent to a fluorinated group.
Table 1: Potential Palladium-Catalyzed Reactions of this compound
| Reaction Type | Potential Reactant | Potential Product | Catalyst System |
| Sonogashira Coupling | Aryl/Vinyl Halide | Substituted alkyne | Pd catalyst, Cu(I) co-catalyst, Base |
| Intramolecular Cyclization | - | Heterocyclic compound | Pd(II) catalyst |
| Intermolecular Coupling | Nucleophile | Functionalized alkene/allene | Pd catalyst, Ligand |
Ruthenium-Catalyzed Reactions
Ruthenium catalysts offer a distinct reactivity profile for propargyl alcohols, often promoting redox-neutral transformations and atom-economical additions. Ruthenium-catalyzed isomerizations of propargylic alcohols are well-documented, proceeding through different pathways depending on the reaction conditions and the catalyst. wiley-vch.de One common pathway is the redox isomerization to form enones. This transformation is particularly relevant to this compound, as it would lead to the corresponding α,β-unsaturated ketone.
Ruthenium catalysts are also effective in promoting ene-yne coupling reactions . These reactions involve the coupling of an alkyne with an alkene to form a 1,3-diene. researchgate.net In the context of this compound, this would allow for the introduction of an alkenyl group and the formation of a conjugated system. The regioselectivity of such couplings can often be controlled by the choice of catalyst and reaction conditions.
Furthermore, ruthenium complexes can catalyze the reactions of propargyl alcohols with nucleophiles, such as anilines and water, proceeding through allenylidene intermediates to form conjugated enynes. nih.gov This pathway offers a method for the stereoselective synthesis of tri- and tetrasubstituted enynes starting from propargyl alcohols.
Table 2: Potential Ruthenium-Catalyzed Reactions of this compound
| Reaction Type | Potential Reactant | Potential Product | Catalyst System |
| Redox Isomerization | - | α,β-Unsaturated ketone | Ru catalyst |
| Ene-yne Coupling | Alkene | 1,3-Diene | Ru catalyst |
| Reaction with Nucleophiles | Aniline (B41778), Water | Conjugated enyne | Diruthenium complex |
Indium-Catalyzed Reactions
Indium catalysts, particularly indium(III) salts, are known to act as soft Lewis acids that can activate alkynes towards nucleophilic attack. Indium(III) bromide has been shown to catalyze the propargylation of heteroaromatic compounds with α-aryl-substituted propargyl alcohols, affording propargylated heterocycles in excellent yields and with high regioselectivity. nih.gov This suggests that this compound could act as a propargylating agent for various nucleophiles in the presence of an indium catalyst.
Indium catalysts are also effective in promoting the intramolecular hydroarylation of aryl propargyl ethers. researchgate.net While the substrate is an ether rather than an alcohol, this reaction highlights the ability of indium to catalyze the cyclization of an aryl group onto an alkyne, a transformation that could potentially be adapted for this compound, possibly through in situ etherification or direct activation of the alcohol.
Zinc-Catalyzed Reactions
Information regarding specific zinc-catalyzed reactions of this compound is scarce in the reviewed literature. However, organozinc reagents are commonly used in conjunction with other transition metal catalysts, such as palladium, in cross-coupling reactions. It is plausible that the hydroxyl group of this compound could be converted to a better leaving group, followed by a zinc-mediated coupling reaction.
Lewis Acid-Catalyzed Processes
Lewis acids can activate both the alkyne and the alcohol functionalities of this compound, promoting a variety of transformations. The interaction of a Lewis acid with the hydroxyl group can generate a carbocationic intermediate, which can then undergo nucleophilic attack or rearrangement.
For instance, Lewis acids are known to promote the Prins cyclization , a reaction that typically involves the condensation of an alkene and an aldehyde. However, variations of this reaction using alkynes are also known. A Lewis acid could activate the alkyne of this compound towards intramolecular attack by a tethered nucleophile, or intermolecularly with another reactant.
Furthermore, Lewis acids can catalyze the intramolecular cyclization of propargyl alcohols. For example, Lewis acid-promoted cascade reactions of cyclopropenes bearing a hydroxyl group can lead to the stereoselective synthesis of cyclic ethers. This type of transformation, involving the activation of an unsaturated system by a Lewis acid followed by intramolecular attack of the hydroxyl group, is highly relevant to the potential reactivity of this compound.
Biocatalytic Approaches and Enzymatic Transformations
Biocatalysis offers a powerful tool for the stereoselective transformation of organic molecules under mild reaction conditions. For propargyl alcohols, enzymatic resolutions are particularly well-established.
Lipases are commonly used for the kinetic resolution of racemic propargyl alcohols through enantioselective transesterification. This method allows for the separation of enantiomers, providing access to optically active propargyl alcohols and their corresponding esters. Given the presence of fluorine atoms, which can influence enzyme-substrate interactions, the enzymatic resolution of this compound is a highly viable and potentially efficient process.
Enzymatic deracemization is another powerful technique that can be applied to fluorinated compounds. Studies have shown the successful deracemization of fluorinated arylcarboxylic acids using hydrolases. This suggests that enzymes could be employed not only for resolution but also for the conversion of a racemic mixture of this compound into a single enantiomer.
Rearrangement Reactions
Propargyl alcohols are known to undergo a variety of rearrangement reactions, often under acidic conditions. The most prominent of these is the Meyer-Schuster rearrangement , which involves the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. rsc.org For this compound, a secondary propargyl alcohol, this rearrangement would be expected to yield (E/Z)-3-(2,5-difluorophenyl)prop-2-en-1-one. The reaction proceeds through protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxy group and subsequent tautomerization. rsc.org
The presence of the electron-withdrawing fluorine atoms on the phenyl ring may influence the rate and outcome of this rearrangement by affecting the stability of the intermediates. While strong acids are traditionally used, milder conditions employing transition metal or Lewis acid catalysts have also been developed. rsc.org
Another potential rearrangement is the Rupe rearrangement , which is typically observed for tertiary propargyl alcohols and leads to α,β-unsaturated methyl ketones. While less likely for the secondary alcohol this compound, it remains a possible side reaction under certain acidic conditions.
Meyer-Schuster Rearrangement and Analogues
The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgsynarchive.com For a terminal propargyl alcohol such as this compound, this rearrangement would yield an α,β-unsaturated aldehyde. The reaction typically proceeds through protonation of the alcohol, followed by a 1,3-shift of the hydroxyl group to form an allene intermediate, which then tautomerizes to the final enal product. wikipedia.org
The general transformation can be summarized as follows:
| Reactant | Product | Catalyst |
| Propargyl Alcohol | α,β-Unsaturated Carbonyl | Acid |
In the specific case of this compound, the expected product of the Meyer-Schuster rearrangement is (E/Z)-3-(2,5-difluorophenyl)acrylaldehyde. The reaction is typically promoted by strong acids, but various catalytic systems have been developed to improve selectivity and yield. nih.govacs.org The presence of the electron-withdrawing fluorine atoms on the phenyl ring can influence the electronic properties of the molecule and potentially affect the reaction rate and conditions required for the rearrangement.
Analogous reactions, such as the Rupe rearrangement, can occur with tertiary propargyl alcohols, leading to α,β-unsaturated ketones. wikipedia.org While not directly applicable to the primary alcohol this compound, it is a competing pathway for related tertiary structures. synarchive.com
Propargyl-Allenyl Isomerization
The isomerization of propargyl alcohols to allenes is a fundamental transformation in organic synthesis, providing access to the versatile allene functional group. rsc.orgnih.gov This transformation can be achieved through various catalytic systems, including those based on transition metals like gold, palladium, and copper, as well as under basic or acidic conditions. acs.orgnih.govchemrxiv.orgnih.gov
For this compound, this isomerization would lead to 1-(2,5-difluorophenyl)propa-1,2-dien-1-ol. The reaction mechanism often involves the formation of a metal-alkyne complex followed by a 1,3-hydride shift or a deprotonation-reprotonation sequence.
A variety of research has been dedicated to this transformation:
| Catalyst/Reagent | Conditions | Product |
|---|---|---|
| Gold Complexes | Mild conditions | Allenyl alcohol |
| Palladium Complexes | Often involves a co-catalyst | Allenyl alcohol |
| Base-mediated | Strong base (e.g., t-BuOK) | Allenyl alcohol |
The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield, as side reactions such as the Meyer-Schuster rearrangement can compete. acs.org The resulting allene, 1-(2,5-difluorophenyl)propa-1,2-dien-1-ol, is a valuable intermediate for further synthetic transformations. nih.govnih.govresearchgate.net
Other Sigmatropic Rearrangements
Beyond the Meyer-Schuster rearrangement, other sigmatropic rearrangements can be envisaged for derivatives of this compound. A prominent example is the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, such as the Claisen rearrangement. researchgate.netrsc.org To undergo a Claisen rearrangement, the alcohol must first be converted into a propargyl vinyl ether. This derivative can then rearrange upon heating to yield an allenyl ketone. acs.orgorganic-chemistry.org
Another relevant class of reactions is the organic-chemistry.orgnsf.gov-sigmatropic rearrangement. bohrium.comresearchgate.netbohrium.com For instance, propargyl sulfenates, formed from the corresponding propargyl alcohol, can rearrange to allenyl sulfoxides. Similarly, propargyl sulfonium (B1226848) ylides can undergo a organic-chemistry.orgnsf.gov-sigmatropic rearrangement to furnish β-allenyl sulfides. nih.govresearchgate.net These rearrangements are powerful tools for carbon-carbon and carbon-heteroatom bond formation. bohrium.com
Functionalization of the Aromatic Ring in Aryl Propargyl Alcohols
The 2,5-difluorophenyl group of this compound offers opportunities for further molecular diversification through functionalization of the aromatic ring.
Direct C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic rings. kaust.edu.sa Rhodium-catalyzed C-H activation and annulation reactions of various aromatic compounds with propargyl alcohols have been reported. chemrxiv.orgchemrxiv.orgacs.orgresearchgate.net In the context of this compound, a directing group on the aromatic ring would typically be required to guide the regioselectivity of the C-H activation. The fluorine atoms themselves can influence the reactivity and regioselectivity of such transformations.
These strategies often involve the formation of a metallacyclic intermediate, followed by insertion of the alkyne and subsequent reductive elimination or other terminating steps. This approach allows for the construction of complex fused ring systems in a single step. kaust.edu.saresearchgate.net
Coupling Reactions Involving the Aryl Moiety
While the difluorophenyl ring is relatively inert to direct coupling reactions, it can be modified to participate in various cross-coupling reactions. For instance, if one of the fluorine atoms were replaced with a more reactive group like bromine or iodine, a plethora of coupling reactions would become accessible.
However, a notable coupling reaction that directly involves aryl propargyl alcohols is the deacetonative Sonogashira coupling. organic-chemistry.orgsci-hub.se In this reaction, the propargyl alcohol acts as a surrogate for a terminal alkyne. The reaction of an aryl halide with an aryl propargyl alcohol in the presence of a palladium catalyst leads to the formation of a diarylacetylene. organic-chemistry.orgsci-hub.seorganic-chemistry.org While this reaction functionalizes the alkyne rather than the aryl ring of the propargyl alcohol, it is a key coupling reaction for this class of compounds. For the aryl moiety of this compound to participate as the aryl halide component, it would first need to be halogenated with a heavier halogen.
Spectroscopic Characterization and Structural Elucidation of 3 2,5 Difluorophenyl Prop 2 Yn 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
In a hypothetical ¹H NMR spectrum of 3-(2,5-Difluorophenyl)prop-2-yn-1-ol, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the difluorophenyl ring would likely appear as complex multiplets in the downfield region of the spectrum due to spin-spin coupling with each other and with the fluorine atoms. The methylene (B1212753) protons adjacent to the hydroxyl group would likely present as a doublet, and the hydroxyl proton itself would typically be a broad singlet, though its chemical shift and multiplicity can be influenced by the solvent and concentration.
Hypothetical ¹H NMR Data Table
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Aromatic-H |
| Data not available | Data not available | Data not available | -CH₂- |
| Data not available | Data not available | Data not available | -OH |
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give a distinct signal. The alkynyl carbons would be expected in the midfield region of the spectrum. The carbon atoms of the difluorophenyl ring would show characteristic chemical shifts and would exhibit splitting due to coupling with the attached fluorine atoms (C-F coupling). The methylene carbon adjacent to the oxygen would appear in the upfield region.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Aromatic-C |
| Data not available | Alkynyl-C |
| Data not available | -CH₂- |
¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms on the phenyl ring. The chemical shifts and coupling constants of these signals would provide valuable information about their electronic environment and their spatial relationship to other atoms in the molecule.
Hypothetical ¹⁹F NMR Data Table
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available | Data not available | F (Position 2) |
| Data not available | Data not available | F (Position 5) |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment), and J-resolved spectroscopy would be employed. These techniques would reveal correlations between protons and their directly attached carbons (HSQC), correlations between protons and carbons over two or three bonds (HMBC), and carbon-carbon connectivity (INADEQUATE).
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, C-F stretches, and C-H stretches of the aromatic ring and the methylene group.
Hypothetical IR Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | Data not available | O-H stretch |
| Data not available | Data not available | C≡C stretch |
| Data not available | Data not available | Aromatic C-H stretch |
| Data not available | Data not available | Aliphatic C-H stretch |
| Data not available | Data not available | C-F stretch |
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would likely show losses of functional groups such as the hydroxyl group or cleavage of the propargyl chain, which would further support the proposed structure.
Hypothetical Mass Spectrometry Data Table
| m/z | Relative Intensity (%) | Assignment |
| Data not available | Data not available | [M]⁺ |
| Data not available | Data not available | Fragment ions |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound (C₉H₆F₂O), the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure this mass, and a close correlation between the measured and theoretical mass would provide strong evidence for the compound's elemental composition.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₆F₂O |
| Theoretical Exact Mass | 168.0387 |
| Common Adducts | [M+H]⁺, [M+Na]⁺ |
Note: The data in this table is theoretical and has not been experimentally verified through the conducted literature search.
Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, aiding in its identification.
Table 2: Expected GC/MS Data Points for this compound
| Parameter | Expected Information |
| Retention Time (RT) | A specific time at which the compound elutes from the GC column under defined conditions. |
| Molecular Ion Peak (M⁺) | A peak corresponding to the molecular weight of the compound (m/z 168). |
| Key Fragment Ions | Peaks corresponding to the loss of functional groups (e.g., -OH, -CH₂OH) and fragmentation of the aromatic ring. |
Note: The information in this table is predictive and based on the general principles of GC/MS analysis. Specific experimental data was not found.
Chromatographic Techniques for Compound Analysis
Chromatographic techniques are used to separate and analyze the components of a mixture. For a synthesized compound, they are essential for assessing its purity and for its isolation.
Gas Chromatography (GC)
Gas Chromatography is a technique used to separate volatile compounds. A sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the compounds between the two phases. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property under a specific set of experimental conditions.
For this compound, a GC analysis would be used to determine its purity. A pure sample would ideally show a single peak in the chromatogram. The retention time would be dependent on the column type, temperature program, and carrier gas flow rate used.
Table 3: Typical Parameters for GC Analysis of Aromatic Alcohols
| Parameter | Example Condition |
| Column | Phenyl-substituted polysiloxane capillary column |
| Injection Temperature | 250 °C |
| Oven Temperature Program | e.g., 50 °C hold for 2 min, then ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) |
Note: These are general conditions and would need to be optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a technique used to separate, identify, and quantify each component in a mixture. It is suitable for a wider range of compounds than GC, including those that are not volatile or are thermally unstable. The separation is based on the interaction of the compounds with a solid stationary phase and a liquid mobile phase.
HPLC would be a valuable tool for assessing the purity of this compound, particularly if it were part of a reaction mixture containing non-volatile starting materials or byproducts. A reversed-phase HPLC method would likely be employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
Table 4: Illustrative HPLC Method Parameters
| Parameter | Example Condition |
| Column | C18 (octadecylsilyl) |
| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol (B129727) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength corresponding to the compound's chromophore (e.g., 254 nm) |
Note: The specific conditions for an HPLC analysis of this compound would require experimental development and optimization.
Computational and Theoretical Investigations of 3 2,5 Difluorophenyl Prop 2 Yn 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For 3-(2,5-Difluorophenyl)prop-2-yn-1-ol, these methods can elucidate its electronic characteristics and stable three-dimensional arrangements.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By applying DFT, key properties of this compound, such as the distribution of electron density and the energies of molecular orbitals, can be determined. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed for such analyses. mdpi.com
A critical aspect of these studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A smaller gap suggests the molecule is more likely to be reactive. For this compound, the electron-withdrawing fluorine atoms on the phenyl ring are expected to influence these orbital energies significantly.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Calculated Value (Hartree) | Calculated Value (eV) | Description |
|---|---|---|---|
| HOMO Energy | -0.258 | -7.02 | Energy of the highest occupied molecular orbital, indicating electron-donating character. |
| LUMO Energy | -0.041 | -1.12 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting character. |
Note: The values presented are hypothetical, based on typical results from DFT calculations on similar aromatic compounds, and serve as an illustration of the data obtained from such studies.
Computational geometry optimization is used to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on its potential energy surface. nih.gov For this compound, this involves calculating bond lengths, bond angles, and dihedral (torsion) angles. The process systematically adjusts the atomic coordinates to find the lowest energy conformation. This is crucial for understanding how the molecule's shape influences its interactions with other molecules. The planarity of the phenyl ring and the linear geometry of the alkyne group are key structural features that would be confirmed and quantified through these calculations.
Table 2: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C≡C (alkyne) | 1.21 Å |
| Bond Length | C-O (alcohol) | 1.43 Å |
| Bond Length | C-F (aromatic) | 1.35 Å |
| Bond Angle | C-C≡C | 178.5° |
| Bond Angle | C-CH₂-O | 111.0° |
Note: These values are representative estimations for similar chemical structures and illustrate the typical output of geometry optimization calculations.
Mechanistic Studies through Computational Modeling
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. It allows for the exploration of reaction pathways and the factors that control selectivity, providing a level of detail that is often inaccessible through experiments alone.
By mapping the potential energy surface of a reaction, computational chemistry can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For reactions involving this compound, such as its participation in cycloadditions or nucleophilic additions, DFT calculations can be used to model the step-by-step transformation. nih.govmdpi.com This analysis reveals whether a reaction is concerted (occurs in a single step) or proceeds through intermediates. The insights gained are vital for optimizing reaction conditions to favor a desired outcome.
Many chemical reactions can yield multiple products, and understanding the origin of selectivity (chemo-, regio-, and stereoselectivity) is a central goal of chemistry. Computational modeling can explain and predict this selectivity by comparing the activation energies of different possible reaction pathways. preprints.orgmdpi.com
For a molecule like this compound, which has distinct functional groups, selectivity is key. For example, in a reaction with a diene, would a Diels-Alder reaction occur, and what would be the preferred stereochemical outcome (e.g., endo vs. exo)? By calculating the energies of the various transition states, researchers can predict which product will form preferentially. mdpi.com These computational studies can guide the development of highly selective synthetic methods.
Table 3: Hypothetical Transition State Energy Comparison for a Cycloaddition Reaction
| Reaction Pathway | Transition State | Relative Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway A | Exo Approach | 25.4 | Minor Product |
Note: This table illustrates how the comparison of calculated activation energies can be used to predict the major stereoisomer in a reaction.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. For this compound, predicting its NMR spectrum is a common and useful application.
The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating NMR chemical shifts (¹H, ¹³C, and ¹⁹F). mdpi.comepstem.net The calculated values, when referenced against a standard like tetramethylsilane (TMS), can be compared directly with experimental spectra. This is particularly useful for assigning specific signals to the correct atoms within the molecule and for confirming the proposed structure. The prediction of ¹⁹F NMR shifts is especially relevant given the two fluorine atoms in the molecule.
Table 4: Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Type | Predicted Chemical Shift (ppm) |
|---|---|---|
| H (on -CH₂) | ¹H | 4.45 |
| H (on -OH) | ¹H | 2.10 (variable) |
| H (aromatic) | ¹H | 7.10 - 7.35 |
| C (on -CH₂) | ¹³C | 52.0 |
| C (alkyne, C-CH₂) | ¹³C | 88.5 |
| C (alkyne, C-Ar) | ¹³C | 85.1 |
| C (aromatic, C-F) | ¹³C | 158.0 (JCF) |
Note: The chemical shifts are hypothetical and represent typical values expected for these functional groups. JCF refers to carbon-fluorine coupling.
Molecular Dynamics Simulations
A comprehensive review of scientific literature reveals a notable absence of specific molecular dynamics (MD) simulation studies focused exclusively on this compound. While computational methods are increasingly pivotal in modern chemical research, this particular compound has not yet been the subject of dedicated MD investigations in published literature.
MD simulations are powerful computational tools that could provide significant insights into the behavior of this compound at an atomic level. Such studies, were they to be conducted, would likely focus on several key areas:
Conformational Analysis: Investigating the rotational dynamics around the single bonds to understand the molecule's flexibility and preferred three-dimensional structures.
Solvation Effects: Simulating the compound in various solvents to predict its solubility and to understand the intermolecular interactions, such as hydrogen bonding, between the hydroxyl group and solvent molecules.
Intermolecular Interactions: Analyzing how molecules of this compound interact with each other in a condensed phase, which can provide insights into its physical properties like melting and boiling points.
Interaction with Biological Systems: In a broader context, MD simulations could be employed to study the interaction of this molecule with biological targets, such as enzymes or receptors, which is a common application in drug discovery processes.
While direct data for this compound is not available, the general principles of MD simulations are well-established. For instance, studies on other fluorinated organic molecules often utilize force fields specifically parameterized for fluorine atoms to accurately model their behavior. These simulations can elucidate the effects of fluorination on molecular properties such as lipophilicity and electrostatic potential, which are crucial for the design of new materials and pharmaceuticals.
The insights that could be gleaned from future MD simulations on this compound are currently unrealized. The data tables and detailed research findings requested for this section cannot be generated due to the lack of specific studies on this compound.
Synthetic Utility and Applications of 3 2,5 Difluorophenyl Prop 2 Yn 1 Ol in Advanced Organic Synthesis
As a Versatile Building Block in Heterocycle Synthesis
The structural motifs present in 3-(2,5-difluorophenyl)prop-2-yn-1-ol, namely the propargyl alcohol and the difluorophenyl group, suggest its potential as a valuable precursor in the synthesis of a variety of heterocyclic compounds. The alkyne functionality can participate in numerous cyclization reactions, while the fluorine atoms can influence the electronic properties and biological activity of the resulting heterocycles.
Formation of Fluorinated Heterocyclic Scaffolds
The incorporation of fluorine atoms into heterocyclic scaffolds is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 2,5-difluorophenyl group of the title compound makes it an attractive starting material for the synthesis of fluorinated heterocycles. While direct examples are scarce, the general reactivity of propargyl alcohols can be extrapolated. For instance, intramolecular cyclization reactions, potentially catalyzed by transition metals, could lead to the formation of various fluorinated five- or six-membered rings.
Synthesis of Fused Ring Systems
Fused ring systems are common cores in many natural products and pharmaceuticals. Propargyl alcohols are known to undergo reactions that can lead to the formation of such systems. For example, transition metal-catalyzed reactions, such as Pauson-Khand type reactions or intramolecular Diels-Alder reactions, could potentially be employed with derivatives of this compound to construct complex fused-ring architectures. The difluoro-substitution pattern would be carried into the final product, offering a route to novel fluorinated polycyclic molecules.
Construction of Oxazoles and Related Nitrogen Heterocycles
Oxazoles and other nitrogen-containing heterocycles are important pharmacophores. The synthesis of oxazoles can often be achieved from propargyl alcohol precursors. For example, a Sonogashira coupling of a protected this compound with a suitable coupling partner, followed by cyclization, could yield a substituted oxazole. Similarly, reactions with nitrogen-containing nucleophiles could pave the way for the synthesis of other nitrogen heterocycles like pyrazoles or imidazoles.
Application in Indole (B1671886) and Quinoline (B57606) Synthesis
Indole and quinoline scaffolds are prevalent in a vast number of biologically active compounds. The synthesis of these heterocycles can sometimes involve precursors containing an alkyne functionality. For instance, Fischer indole synthesis variations or transition metal-catalyzed cyclizations of aniline (B41778) derivatives with propargyl alcohols can lead to indole formation. Similarly, quinolines can be synthesized through various methods, and the use of a fluorinated building block like this compound could provide access to novel fluorinated quinoline derivatives.
In the Construction of Complex Carbon Frameworks
Beyond heterocycle synthesis, the reactivity of the triple bond and the hydroxyl group in this compound can be harnessed to build intricate carbon skeletons.
Stereoselective Synthesis of Advanced Intermediates
The development of stereoselective reactions is crucial for the synthesis of enantiomerically pure pharmaceuticals. The propargylic alcohol moiety in this compound can be a handle for stereoselective transformations. For example, asymmetric reduction of the ketone that could be formed by oxidation of the alcohol, or stereoselective addition to the alkyne, could introduce new chiral centers. These stereochemically defined intermediates would be valuable in the total synthesis of complex natural products and medicinal agents.
Multi-component Reactions and Cascade Processes
The unique structural motif of this compound, featuring a terminal alkyne, a propargylic alcohol, and a difluorinated aromatic ring, positions it as a valuable building block in multi-component reactions (MCRs) and cascade processes for the synthesis of complex molecular architectures. While specific literature on this exact compound in MCRs is limited, the reactivity of analogous arylpropargyl alcohols provides a strong indication of its potential synthetic utility in the construction of diverse heterocyclic and carbocyclic frameworks. nih.govmdpi.commdpi.combeilstein-journals.orgresearchgate.net
Multi-component reactions involving propargyl alcohols often proceed through the in situ formation of highly reactive intermediates, such as allenylidenes or vinylidenes, which can then be trapped by various nucleophiles and electrophiles in a single pot. The presence of the 2,5-difluorophenyl group can influence the reactivity and selectivity of these transformations through both steric and electronic effects. For instance, in A³-coupling reactions (aldehyde-alkyne-amine), this compound could react with an aldehyde and a secondary amine to furnish functionalized propargylamines, which are versatile intermediates for the synthesis of nitrogen-containing heterocycles.
Cascade reactions initiated by the activation of the propargylic alcohol moiety of this compound are also a promising avenue for the rapid assembly of polycyclic systems. nih.govnih.govresearchgate.net Gold or other transition metal catalysts are known to activate the alkyne, leading to cyclization cascades. For example, an intramolecular reaction with a suitably positioned nucleophile on the aromatic ring or a tethered chain could lead to the formation of fused ring systems. The fluorine substituents on the phenyl ring could also participate in or direct these cyclization pathways, potentially leading to novel fluorinated polycycles.
Below is a representative table illustrating the types of multi-component reactions where arylpropargyl alcohols, analogous to this compound, have been successfully employed.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| A³-Coupling | Arylpropargyl alcohol, Aldehyde, Secondary Amine | Cu(I) or Ag(I) salt | Propargylamines |
| Pauson-Khand Reaction | Arylpropargyl alcohol, Alkene, CO | Co₂(CO)₈ or other metal carbonyls | Cyclopentenones |
| [4+2] Cycloaddition | In situ generated allene (B1206475) from Arylpropargyl alcohol, Diene | Heat or Lewis Acid | Cyclohexene derivatives |
| Heterocycle Synthesis | Arylpropargyl alcohol, 1,3-Dicarbonyl compound, Amine | Lewis or Brønsted Acid | Dihydropyridines |
Derivatization Strategies for Enhancing Synthetic Scope
The synthetic utility of this compound can be significantly expanded through various derivatization strategies targeting the hydroxyl group and the terminal alkyne. These modifications can alter the reactivity of the molecule, introduce new functional handles, and enable its participation in a broader range of chemical transformations.
Conversion to Propargylic Esters and Ethers
The conversion of the primary alcohol in this compound to propargylic esters and ethers is a fundamental strategy to enhance its synthetic scope. These derivatives are valuable intermediates in a variety of transformations, including rearrangements, coupling reactions, and cycloadditions.
Propargylic Esters: Esterification can be readily achieved by reacting this compound with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. For example, reaction with an acyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding propargyl ester. These esters are excellent substrates for Meyer-Schuster and nih.govnih.gov-sigmatropic rearrangements to form allenes and other valuable products. researchgate.netrsc.orggoogle.com
Propargylic Ethers: The synthesis of propargylic ethers from this compound can be accomplished through methods such as the Williamson ether synthesis. google.comyoutube.comyoutube.com Deprotonation of the alcohol with a strong base like sodium hydride, followed by reaction with an alkyl halide, would furnish the desired ether. These ethers are stable protecting groups for the alcohol and can also participate in various transition-metal-catalyzed reactions.
The table below summarizes common methods for the preparation of propargylic esters and ethers from alcohols.
| Derivative | Reagent | Catalyst/Base | Typical Conditions |
| Propargylic Ester | Acyl Chloride | Pyridine, Triethylamine | CH₂Cl₂, 0 °C to rt |
| Propargylic Ester | Carboxylic Anhydride | DMAP | CH₂Cl₂, rt |
| Propargylic Ether | Alkyl Halide | NaH | THF, 0 °C to rt |
| Propargylic Ether | Alcohol, Acid | H₂SO₄ (catalytic) | Toluene (B28343), Dean-Stark |
Formation of Halogenated Derivatives
The introduction of a halogen atom in place of the hydroxyl group in this compound opens up a vast array of subsequent transformations, most notably cross-coupling reactions. The resulting propargyl halides are highly reactive and versatile synthetic intermediates.
Common halogenating agents can be employed for this conversion. For instance, reaction with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) would yield the corresponding propargyl bromide or chloride. commonorganicchemistry.com Alternatively, Appel-type conditions using triphenylphosphine (B44618) in combination with a halogen source like carbon tetrachloride or N-bromosuccinimide (NBS) can also be effective. masterorganicchemistry.comuzhnu.edu.ua The choice of halogenating agent can influence the outcome of the reaction, and care must be taken to avoid side reactions such as the formation of allenic halides.
These halogenated derivatives can then be used in Sonogashira, Suzuki, and other cross-coupling reactions to form more complex carbon skeletons.
| Halogenating Agent | Product | Typical Conditions |
| PBr₃ | Propargyl Bromide | Diethyl ether, 0 °C |
| SOCl₂ | Propargyl Chloride | Pyridine, 0 °C to rt |
| PPh₃, CCl₄ | Propargyl Chloride | CH₂Cl₂, reflux |
| PPh₃, NBS | Propargyl Bromide | CH₂Cl₂, 0 °C to rt |
Synthesis of Allenyl Derivatives
The conversion of this compound into allenyl derivatives provides access to a class of compounds with unique reactivity, finding application in cycloaddition reactions and as precursors to various cyclic and acyclic structures.
One of the most common methods for the synthesis of allenes from propargyl alcohols is through a nih.govwikipedia.org-sigmatropic rearrangement of an intermediate formed from the alcohol. For example, reaction with a sulfinyl chloride can lead to a propargyl sulfinate which rearranges to an allenyl sulfoxide. nih.gov Another approach involves the reaction with ortho-nitrobenzenesulfonylhydrazine in a Myers-type allene synthesis, which proceeds through a nih.govnih.gov-sigmatropic rearrangement of a diazene (B1210634) intermediate. wikipedia.org
Furthermore, the reaction of this compound with certain reagents can lead directly to halogenated allenes. For instance, treatment with N-bromosuccinimide (NBS) in the presence of triphenylphosphine can yield bromoallenes. researchgate.netmanac-inc.co.jp The specific reaction conditions can often be tuned to favor the formation of either the propargyl halide or the allenyl halide. researchgate.net
The table below outlines some general approaches to the synthesis of allenes from propargylic alcohols.
| Reaction Type | Key Reagents | Intermediate | Product Type |
| nih.govwikipedia.org-Sigmatropic Rearrangement | Sulfinyl Chloride | Propargyl Sulfinate | Allenyl Sulfoxide |
| Myers Allene Synthesis | o-Nitrobenzenesulfonylhydrazine, PPh₃, DEAD | Diazene | Allene |
| Halogenation/Rearrangement | PPh₃, NBS | Alkoxyphosphonium salt | Bromoallene |
| Propargyl Claisen Rearrangement | Vinyl Ether | Propargyl Vinyl Ether | Allenyl Ketone/Aldehyde |
Conclusion and Future Research Directions
Summary of Key Advances in 3-(2,5-Difluorophenyl)prop-2-yn-1-ol Research
Research surrounding this compound has primarily focused on its utility as a key intermediate in the synthesis of novel compounds. The presence of the fluorine atoms is of particular interest as they can enhance the metabolic stability and bioavailability of resulting molecules.
A major area of advancement has been in its application in cycloaddition reactions . Specifically, it is a readily employed substrate in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to generate 1,2,3-triazole derivatives. nih.govrsc.org These triazole-containing compounds are actively explored for their medicinal properties. myskinrecipes.com
Beyond its use in forming triazoles, derivatives of this compound have been synthesized and studied. For instance, the related chalcone derivative, (E)-3-(2,5-Difluorophenyl)-1-phenylprop-2-en-1-one, has been synthesized and its crystal structure elucidated, providing valuable insight into the stereochemistry and potential intermolecular interactions of such molecules. researchgate.net
Challenges and Opportunities in Fluorinated Propargyl Alcohol Chemistry
The chemistry of fluorinated propargyl alcohols, including this compound, presents both distinct challenges and significant opportunities.
Challenges:
Regio- and Stereoselectivity: Controlling the regioselectivity in reactions of unsymmetrical propargyl alcohols can be challenging. For example, in the Meyer-Schuster rearrangement, which converts propargyl alcohols to α,β-unsaturated carbonyl compounds, achieving high selectivity for one isomer can be difficult. researchgate.net
Handling of Reagents: The synthesis of fluorinated compounds often involves the use of specialized and sometimes hazardous fluorinating agents.
Limited Commercial Availability: While this compound is commercially available, the diversity of substituted fluorinated propargyl alcohols remains limited, which can hinder broader research applications.
Opportunities:
Development of Novel Bioactive Molecules: The introduction of the 2,5-difluorophenyl motif can significantly impact the biological activity of a molecule. There is a vast opportunity to synthesize and screen new derivatives of this compound for various therapeutic targets. mdpi.commdpi.com
Exploration of New Catalytic Systems: Developing new catalysts that can activate the alkyne or alcohol functionality of fluorinated propargyl alcohols with high efficiency and selectivity is a promising area of research.
Materials Science Applications: The unique electronic properties conferred by the fluorine atoms make these compounds attractive for the development of advanced polymers and coatings with tailored properties. myskinrecipes.com
Emerging Trends in Catalysis and Synthesis Related to the Compound
The field of organic synthesis is constantly evolving, with new catalytic methods and synthetic strategies being developed. Several of these trends are highly relevant to the chemistry of this compound.
One of the most significant trends is the use of gold catalysis . Gold catalysts have shown remarkable reactivity towards propargyl alcohols, enabling a range of transformations. nih.govnih.gov These reactions can be tuned to selectively produce different products, such as allenes and indenes, by varying the reaction conditions and the nature of the nucleophile. nih.govnih.gov This opens up the possibility of using this compound to access a wider variety of complex molecular architectures.
Another emerging area is the development of sustainable synthetic methodologies . This includes the use of greener solvents and catalytic systems to minimize environmental impact. For CuAAC reactions involving compounds like this compound, research into using solvents like glycerol and water, as well as microwave-assisted synthesis, is gaining traction. mdpi.commdpi.com
The table below summarizes some emerging catalytic trends applicable to propargyl alcohols.
| Catalytic Trend | Description | Potential Application for this compound |
| Gold Catalysis | Utilization of gold(I) and gold(III) complexes to catalyze reactions of propargyl alcohols with various nucleophiles. | Synthesis of fluorinated allenes, indenes, and other complex carbocycles. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates and improve yields in reactions such as CuAAC. | More efficient and sustainable synthesis of triazole derivatives. |
| Green Solvents | Employing environmentally benign solvents like water and glycerol for catalytic reactions. | Development of more sustainable synthetic routes to valuable compounds. |
Potential for New Transformative Reactions
The bifunctional nature of this compound, with its reactive alkyne and hydroxyl groups, provides a fertile ground for the development of new and transformative chemical reactions.
The Meyer-Schuster rearrangement and related transformations offer a pathway to α,β-unsaturated ketones and aldehydes. researchgate.net Intercepting the intermediates of this rearrangement with various nucleophiles could lead to the synthesis of highly functionalized molecules.
Furthermore, the alkyne moiety can participate in a variety of cycloaddition reactions beyond the well-established CuAAC . This includes reactions with different dipoles to access a range of five-membered heterocycles. The development of regioselective methods for these cycloadditions remains an active area of research. rsc.org
The hydroxyl group can be readily converted into a good leaving group, opening up possibilities for nucleophilic substitution reactions . This would allow for the introduction of a wide range of functional groups at the propargylic position.
The table below outlines potential new transformative reactions for this compound.
| Reaction Type | Description | Potential Products |
| Intercepted Meyer-Schuster Rearrangement | Trapping of intermediates in the rearrangement of the propargyl alcohol with external nucleophiles. | Highly substituted α,β-unsaturated carbonyl compounds and their derivatives. |
| Alternative Cycloadditions | [3+2] cycloaddition reactions with various 1,3-dipoles other than azides. | Diverse five-membered heterocyclic compounds containing the 2,5-difluorophenyl moiety. |
| Catalytic Asymmetric Transformations | Enantioselective reactions targeting either the alkyne or the alcohol functionality. | Chiral fluorinated building blocks for the synthesis of enantiomerically pure pharmaceuticals. |
| Tandem Reactions | Multi-step reactions that occur in a single pot, initiated by the reactivity of the propargyl alcohol. | Rapid construction of complex molecular scaffolds from simple starting materials. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2,5-difluorophenyl)prop-2-yn-1-ol, and how can intermediates be characterized?
- Methodological Answer : A two-step synthesis is commonly employed: (1) Sonogashira coupling of 2,5-difluorophenylacetylene with propargyl alcohol derivatives under palladium catalysis, followed by (2) hydroxylation or reduction. Key intermediates should be characterized using H/F NMR to confirm regioselectivity and GC-MS for purity analysis. For structural validation, X-ray crystallography (using SHELX software ) or FT-IR (as in ) can resolve stereochemical ambiguities.
Q. How can the stability of this compound under varying pH and solvent conditions be systematically assessed?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) and solvents (e.g., DMSO, ethanol). Monitor degradation via HPLC-UV at 254 nm (as in ) and track fluorine retention using F NMR. Compare kinetic decay rates to identify conditions that promote hydrolysis or oxidation of the propargyl alcohol moiety.
Q. What analytical techniques are critical for distinguishing this compound from its structural analogs?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with exact mass matching (e.g., –12) confirms molecular formula. Differential scanning calorimetry (DSC) identifies polymorphic forms, while C NMR distinguishes electronic environments of fluorinated aryl groups. For purity, use reverse-phase HPLC with a C18 column and acetonitrile/water gradient.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity in Huisgen cycloadditions. Solvent effects can be simulated using the polarizable continuum model (PCM). Validate predictions experimentally via H NMR kinetics in DMSO/water systems (as in ).
Q. What strategies resolve contradictions in reported biological activity data for fluorinated propargyl alcohols?
- Methodological Answer : Cross-validate assays using orthogonal methods:
- Cytotoxicity : MTT assays (as in ) vs. ATP-based luminescence.
- Kinase inhibition : TRK kinase profiling (inspired by ’s patent) with IC determination via fluorescence polarization.
Statistical meta-analysis of dose-response curves identifies outliers due to solvent interference (e.g., DMSO) or fluorophore quenching.
Q. How does the electronic nature of the 2,5-difluorophenyl group influence the compound’s hydrogen-bonding capacity in crystal packing?
- Methodological Answer : Single-crystal X-ray diffraction (using SHELXL ) reveals intermolecular interactions. Hirshfeld surface analysis quantifies F···H and O···H contacts. Compare with non-fluorinated analogs (e.g., ’s biphenyl derivative) to isolate electronic vs. steric effects.
Q. What metabolic pathways are predicted for this compound based on structural analogs?
- Methodological Answer : Use in silico tools (e.g., MetaPrint2D) to predict Phase I oxidation sites (likely propargyl alcohol oxidation). Validate via in vitro liver microsome assays with LC-HRMS metabolite identification (as in –12). Fluorine’s metabolic stability reduces defluorination risk, but epoxide intermediates may form.
Q. How can structural modifications enhance the compound’s utility as a photoaffinity probe?
- Methodological Answer : Introduce diazirine or benzophenone moieties at the propargyl position. Assess crosslinking efficiency via SDS-PAGE and Western blotting. Use click chemistry (azide-alkyne cycloaddition) for post-labeling, monitored by fluorescence or radiolabeling (³H/¹⁴C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
